Cas no 61417-47-8 ((14e)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadec-14-ene-5,13-dione)
![(14e)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadec-14-ene-5,13-dione structure](https://it.kuujia.com/scimg/cas/61417-47-8x500.png)
61417-47-8 structure
Nome del prodotto:(14e)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadec-14-ene-5,13-dione
(14e)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadec-14-ene-5,13-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- (14E)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadec-14-ene-5,13-dione
- Juvenimicin A2
- BRN 1413776
- 6-De(2-oxoethyl)-4'-deoxy-6-methylcirramycin A1
- Cirramycin A1, 6-de(2-oxoethyl)-4'-deoxy-6-methyl-
- AC1O64K1
- LS-54340
- 61417-47-8
- CHEBI:219371
- (14e)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadec-14-ene-5,13-dione
-
- Inchi: InChI=1S/C30H51NO8/c1-10-24-20(6)28-30(7,39-28)12-11-22(32)16(2)13-17(3)27(19(5)23(33)15-25(34)37-24)38-29-26(35)21(31(8)9)14-18(4)36-29/h11-12,16-21,23-24,26-29,33,35H,10,13-15H2,1-9H3/b12-11+
- Chiave InChI: NMAABBNXENXPAD-VAWYXSNFSA-N
- Sorrisi: CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)C)C
Proprietà calcolate
- Massa esatta: 553.36146759g/mol
- Massa monoisotopica: 553.36146759g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 39
- Conta legami ruotabili: 4
- Complessità: 879
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 13
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.5
- Superficie polare topologica: 118Ų
(14e)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadec-14-ene-5,13-dione Letteratura correlata
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
61417-47-8 ((14e)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadec-14-ene-5,13-dione) Prodotti correlati
- 131615-22-0((3R)-2,3-dihydro-3-methyl-1H-Isoindol-1-one)
- 1806526-93-1(5-(Difluoromethoxy)benzo[d]oxazole-2-sulfonyl chloride)
- 75614-71-0(7H-Pyrrolo[2,3-b]pyridine, 7-(phenylmethyl)-, monohydrobromide)
- 955714-40-6(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide)
- 899212-99-8(3-(4-chlorobenzenesulfonyl)-1-ethyl-1,4-dihydroquinolin-4-one)
- 1804844-56-1(3-Bromo-5-cyano-4-(difluoromethyl)pyridine-2-sulfonyl chloride)
- 2138015-70-8(1-(butan-2-ylsulfanyl)-3-cyclopropylcyclobutane-1-carboxylic acid)
- 1805321-52-1(2-(Difluoromethyl)-4-hydroxypyridine-3-acetic acid)
- 1798542-25-2(N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide)
- 1082594-12-4(3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti
